molecular formula C18H20N2O7S B3703052 (4-Nitrophenyl) 3-(diethylsulfamoyl)-4-methoxybenzoate

(4-Nitrophenyl) 3-(diethylsulfamoyl)-4-methoxybenzoate

Cat. No.: B3703052
M. Wt: 408.4 g/mol
InChI Key: ADQBQQJCHIMUFB-UHFFFAOYSA-N
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Description

(4-Nitrophenyl) 3-(diethylsulfamoyl)-4-methoxybenzoate is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structural components, including a nitrophenyl group, a diethylsulfamoyl group, and a methoxybenzoate group. Its molecular formula is C17H20N2O6S, and it has a molecular weight of approximately 380.42 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Nitrophenyl) 3-(diethylsulfamoyl)-4-methoxybenzoate typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 4-nitrophenol with 3-(diethylsulfamoyl)-4-methoxybenzoic acid under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as dichloromethane, at a controlled temperature .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the desired compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

(4-Nitrophenyl) 3-(diethylsulfamoyl)-4-methoxybenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of (4-Nitrophenyl) 3-(diethylsulfamoyl)-4-methoxybenzoate involves its interaction with specific molecular targets. The nitrophenyl group can undergo redox reactions, influencing cellular redox states. The diethylsulfamoyl group may interact with enzymes and proteins, affecting their activity. The methoxybenzoate group can participate in various biochemical pathways, modulating cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Nitrophenyl) 3-(diethylsulfamoyl)-4-methoxybenzoate is unique due to its combination of functional groups, which confer specific chemical and biological properties.

Properties

IUPAC Name

(4-nitrophenyl) 3-(diethylsulfamoyl)-4-methoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O7S/c1-4-19(5-2)28(24,25)17-12-13(6-11-16(17)26-3)18(21)27-15-9-7-14(8-10-15)20(22)23/h6-12H,4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADQBQQJCHIMUFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=C(C=CC(=C1)C(=O)OC2=CC=C(C=C2)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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